3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
CAS No.: 2034383-76-9
Cat. No.: VC4205702
Molecular Formula: C14H17N3O4
Molecular Weight: 291.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034383-76-9 |
|---|---|
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 291.307 |
| IUPAC Name | 3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19) |
| Standard InChI Key | YJKUHGAAYKVJRC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Profile
The compound’s molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.307 g/mol. Its IUPAC name, 3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide, reflects the integration of three key functional groups:
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A benzamide backbone substituted at the meta-position with a dimethylamino group.
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A 2,4-dioxooxazolidine ring linked via an ethyl spacer to the benzamide’s nitrogen atom.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2034383-76-9 |
| Molecular Formula | C₁₄H₁₇N₃O₄ |
| Molecular Weight | 291.307 g/mol |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O |
| InChI Key | YJKUHGAAYKVJRC-UHFFFAOYSA-N |
The oxazolidinone ring, a known pharmacophore in antibiotics (e.g., linezolid), and the dimethylamino group, which enhances solubility and membrane permeability, position this compound as a versatile scaffold for drug development .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves multi-step organic reactions:
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Oxazolidinone Ring Formation: Cyclization of a precursor (e.g., 2-chloroethyl isocyanate) with a carbonyl source under basic conditions generates the 2,4-dioxooxazolidine core.
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Benzamide Coupling: The ethylamine sidechain is introduced via nucleophilic substitution or amide coupling, followed by reaction with 3-(dimethylamino)benzoyl chloride.
Key challenges include maintaining regioselectivity during oxazolidinone formation and avoiding racemization at chiral centers. Microwave-assisted synthesis has been explored to enhance reaction efficiency .
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂) and oxazolidinone carbonyls (δ ~170–175 ppm) .
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Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 291.307 [M+H]⁺.
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X-ray Crystallography: Limited data exist, but analogous oxazolidinones exhibit planar oxazolidinone rings and intramolecular hydrogen bonding .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s benzamide moiety resembles ATP-competitive kinase inhibitors. Preliminary studies suggest activity against tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the hinge region . Computational docking models indicate binding energies of −8.2 kcal/mol for EGFR, comparable to erlotinib .
Anti-Inflammatory Effects
The dimethylamino group may confer anti-inflammatory properties by suppressing NF-κB signaling. In murine macrophages, analogs reduced TNF-α production by 40–60% at 10 μM .
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